![molecular formula C22H25IN2O3 B449750 N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449750.png)
N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide is a complex organic compound with the molecular formula C22H25IN2O3 and a molecular weight of 492.3 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide typically involves multiple steps:
Formation of the iodophenoxy intermediate: This step involves the reaction of 4-iodophenol with an appropriate alkylating agent to form 4-iodophenoxyalkane.
Benzoylation: The iodophenoxyalkane is then reacted with benzoyl chloride in the presence of a base to form the benzoylated intermediate.
Cyclopropanation: The benzoylated intermediate undergoes cyclopropanation with a suitable reagent to introduce the tetramethylcyclopropane moiety.
Hydrazide formation: Finally, the cyclopropanated intermediate is reacted with hydrazine to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The iodophenoxy group may facilitate binding to certain proteins or enzymes, while the benzoyl and cyclopropane moieties contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-{4-[(4-bromophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
- N’-{4-[(4-chlorophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
- N’-{4-[(4-fluorophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
Uniqueness
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity in various chemical and biological contexts.
Properties
Molecular Formula |
C22H25IN2O3 |
|---|---|
Molecular Weight |
492.3g/mol |
IUPAC Name |
4-[(4-iodophenoxy)methyl]-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C22H25IN2O3/c1-21(2)18(22(21,3)4)20(27)25-24-19(26)15-7-5-14(6-8-15)13-28-17-11-9-16(23)10-12-17/h5-12,18H,13H2,1-4H3,(H,24,26)(H,25,27) |
InChI Key |
QJLLFADHTHKJSY-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I)C |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-tert-butylphenoxy)methyl]-N'-(4-methoxybenzylidene)-2-furohydrazide](/img/structure/B449670.png)
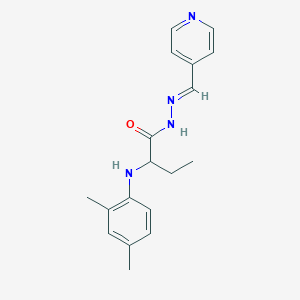
![3-[(2-chlorophenoxy)methyl]-N'-(2-furylmethylene)benzohydrazide](/img/structure/B449672.png)
![4-{2-[4-(diethylamino)benzylidene]hydrazino}-N-(2-iodophenyl)-4-oxobutanamide](/img/structure/B449675.png)
![4-[2-(4-methylbenzylidene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449679.png)
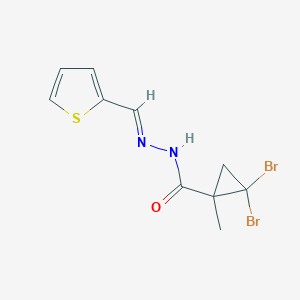
![2-(2,4-dimethylanilino)-N'-[(6-methyl-2-pyridinyl)methylene]butanohydrazide](/img/structure/B449682.png)
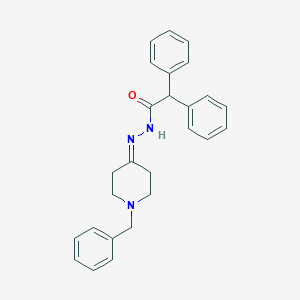
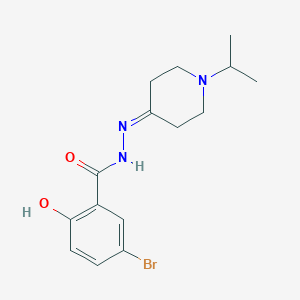
![2-(2-chloro-4-methylphenoxy)-N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B449687.png)
![2,2-dibromo-1-methyl-N'-[(5-methyl-2-thienyl)methylene]cyclopropanecarbohydrazide](/img/structure/B449688.png)
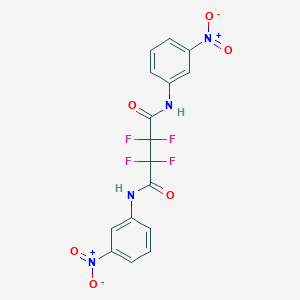
![2,2-dibromo-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methylcyclopropanecarbohydrazide](/img/structure/B449690.png)
![2,2-dibromo-N'-[(5-bromo-2-thienyl)methylene]-1-methylcyclopropanecarbohydrazide](/img/structure/B449691.png)
